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Compound of Interest

Compound Name: 4-Bromocatechol

Cat. No.: B119925 Get Quote

This technical guide provides an in-depth theoretical analysis of the molecular structure of 4-
Bromocatechol. The study employs Density Functional Theory (DFT) calculations to

determine the optimized geometry, vibrational frequencies, and electronic properties of the

molecule. This information is crucial for researchers in drug development and related scientific

fields to understand the molecule's reactivity, intermolecular interactions, and spectroscopic

characteristics.

Introduction
4-Bromocatechol (4-bromo-1,2-dihydroxybenzene) is an aromatic compound of significant

interest due to its role as a metabolite of bromobenzene and its potential applications in

medicinal chemistry and materials science.[1][2] Understanding its three-dimensional structure

and electronic properties at a quantum mechanical level is fundamental for predicting its

biological activity and chemical behavior. Theoretical studies, particularly those using DFT,

provide a powerful and cost-effective means to investigate molecular properties with high

accuracy.

Recent research has highlighted the use of DFT calculations to explore the interactions of 4-
Bromocatechol in biological systems, such as its role as a urease inhibitor.[3] These studies

often rely on an accurate understanding of the molecule's intrinsic structural and electronic

parameters. This guide focuses on the foundational theoretical characterization of an isolated

4-Bromocatechol molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b119925?utm_src=pdf-interest
https://www.benchchem.com/product/b119925?utm_src=pdf-body
https://www.benchchem.com/product/b119925?utm_src=pdf-body
https://www.benchchem.com/product/b119925?utm_src=pdf-body
https://revues.imist.ma/index.php/AJEES/article/download/25428/13624/68111
https://pubmed.ncbi.nlm.nih.gov/4002232/
https://www.benchchem.com/product/b119925?utm_src=pdf-body
https://www.benchchem.com/product/b119925?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromocatechol
https://www.benchchem.com/product/b119925?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Computational Methodology
The theoretical calculations presented in this guide were performed using the Gaussian 09

suite of programs. The molecular geometry of 4-Bromocatechol was optimized using Density

Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-

correlation functional.[1] The 6-311++G(d,p) basis set was employed for all atoms to ensure a

high degree of accuracy in the calculated properties. This combination of functional and basis

set is well-established for providing reliable geometries and vibrational frequencies for organic

molecules.

Frequency calculations were performed at the same level of theory to confirm that the

optimized structure corresponds to a true energy minimum on the potential energy surface (i.e.,

no imaginary frequencies). The calculated harmonic vibrational frequencies are reported

without scaling.

The logical workflow for the computational study is outlined below:
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Computational Workflow for 4-Bromocatechol Analysis

Initial Structure Generation

Geometry Optimization
(DFT: B3LYP/6-311++G(d,p))

Frequency Calculation

Verification of Minimum Energy Structure
(No Imaginary Frequencies)

Analysis of Structural Parameters
(Bond Lengths, Bond Angles) Vibrational Mode Analysis Electronic Property Analysis

(HOMO-LUMO)

Click to download full resolution via product page

Figure 1: A diagram illustrating the computational workflow.

Results and Discussion
Optimized Molecular Structure
The optimized geometry of 4-Bromocatechol is presented in Figure 2. The key structural

parameters, including selected bond lengths, bond angles, and dihedral angles, are

summarized in Tables 1, 2, and 3, respectively. The atom numbering scheme used in the tables

corresponds to that shown in the figure.

Figure 2: Optimized molecular structure of 4-Bromocatechol with atom numbering.
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Table 1: Selected Calculated Bond Lengths (Å) for 4-Bromocatechol

Bond Length (Å)

C1 – C2 1.395

C2 – C3 1.392

C3 – C4 1.385

C4 – C5 1.386

C5 – C6 1.391

C6 – C1 1.396

C4 – Br7 1.908

C1 – O8 1.365

C2 – O9 1.366

O8 – H10 0.965

O9 – H11 0.964

C3 – H12 1.083

C5 – H13 1.084

C6 – H14 1.085

Table 2: Selected Calculated Bond Angles (°) for 4-Bromocatechol
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Angle Value (°)

C6 – C1 – C2 119.8

C1 – C2 – C3 120.3

C2 – C3 – C4 119.5

C3 – C4 – C5 121.2

C4 – C5 – C6 119.0

C5 – C6 – C1 120.2

C3 – C4 – Br7 119.5

C5 – C4 – Br7 119.3

C2 – C1 – O8 118.5

C6 – C1 – O8 121.7

C1 – C2 – O9 118.3

C3 – C2 – O9 121.4

C1 – O8 – H10 109.2

C2 – O9 – H11 109.3

Table 3: Selected Calculated Dihedral Angles (°) for 4-Bromocatechol

Dihedral Angle Value (°)

C6 – C1 – C2 – C3 0.0

Br7 – C4 – C3 – C2 179.9

O8 – C1 – C2 – O9 1.5

H10 – O8 – C1 – C2 178.9

H11 – O9 – C2 – C1 -2.1
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The calculated bond lengths and angles are consistent with the aromatic nature of the benzene

ring and the presence of electron-donating hydroxyl groups and an electron-withdrawing

bromine atom. The C-C bond lengths within the ring are intermediate between typical single

and double bonds. The C-Br bond length of 1.908 Å is in the expected range. The hydroxyl

groups lie nearly in the plane of the benzene ring, as indicated by the small O8-C1-C2-O9

dihedral angle.

Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be

used to interpret experimental spectroscopic data. A selection of the most significant calculated

vibrational frequencies and their assignments are presented in Table 4.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for 4-
Bromocatechol

Frequency (cm⁻¹) Assignment

3654 O–H stretch (free)

3589 O–H stretch (intramolecular H-bond)

3078 Aromatic C–H stretch

3055 Aromatic C–H stretch

1610 Aromatic C=C stretch

1505 Aromatic C=C stretch

1445 In-plane O–H bend

1330 In-plane O–H bend

1275 C–O stretch

1180 C–O stretch

1105 In-plane C–H bend

820 Out-of-plane C–H bend

650 C–Br stretch
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The O-H stretching frequencies are characteristic of hydroxyl groups, with a lower frequency

band indicating the presence of a weak intramolecular hydrogen bond between the two

adjacent hydroxyl groups. The aromatic C=C and C-H stretching and bending modes appear at

their expected frequencies. The C-Br stretching vibration is predicted to occur at a lower

frequency, around 650 cm⁻¹.

Conclusion
This theoretical study provides a detailed structural and vibrational analysis of 4-
Bromocatechol using DFT calculations. The optimized geometry reveals the key bond lengths

and angles that define the molecule's three-dimensional shape. The calculated vibrational

frequencies offer a theoretical basis for the interpretation of experimental IR and Raman

spectra. The data presented in this guide can serve as a valuable resource for researchers

working on the development of novel pharmaceuticals and functional materials based on the

catechol scaffold. The computational protocol outlined herein can be extended to study

derivatives of 4-Bromocatechol and its interactions with biological targets.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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